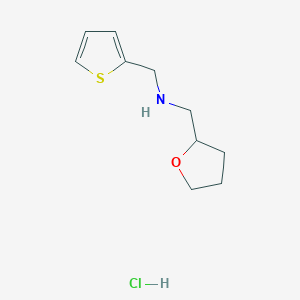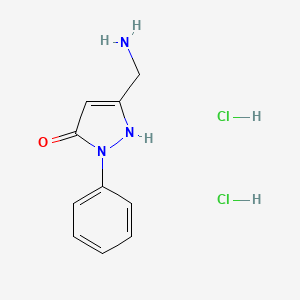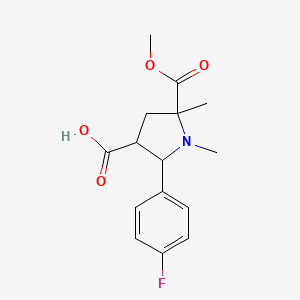
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline
Vue d'ensemble
Description
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole is a five-membered aromatic heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline typically involves the nucleophilic substitution reaction of 2-chloroethanol with 1H-pyrazole to form 2-(1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Analyse Des Réactions Chimiques
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrazole ring or the aniline moiety is substituted with different functional groups.
Applications De Recherche Scientifique
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, it interacts with enzymes and proteins essential for the survival of the parasites. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to the death of the parasites .
Comparaison Avec Des Composés Similaires
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline can be compared with other pyrazole derivatives such as:
Pyrazoline: A reduced form of pyrazole, which is not aromatic due to the lack of conjugation.
Pyrazolidine: Another reduced form of pyrazole, also non-aromatic.
Pyrazolone: An oxidized form of pyrazole, which has different chemical properties compared to pyrazole.
These compounds share a similar core structure but differ in their chemical reactivity and biological activities, making this compound unique in its applications and properties.
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14/h1-7H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYONLRADOVHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


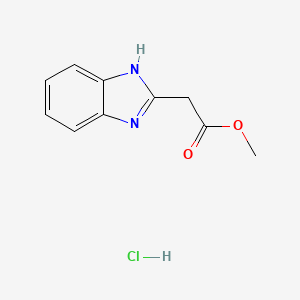
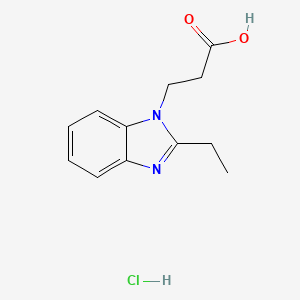
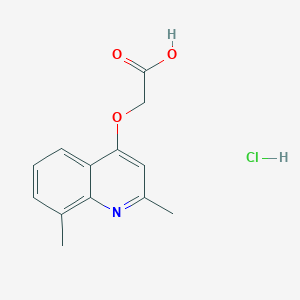
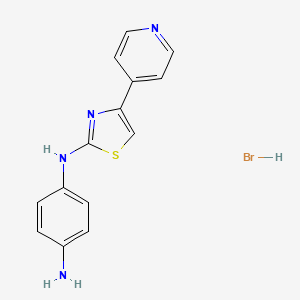
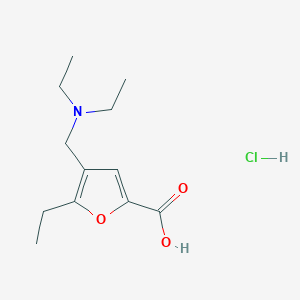


![4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride](/img/structure/B3078630.png)
![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)
